2-Bromocinnamic acid
Overview
Description
2-Bromocinnamic acid is a halogenated derivative of cinnamic acid, known for its role in various chemical syntheses and studies involving crystal structure, chemical reactions, and properties analysis. It serves as a crucial intermediate in organic chemistry and materials science due to its unique properties and reactivity.
Synthesis Analysis
The synthesis of halogenated cinnamic acids involves various methodologies, including the use of hydroxycinnamic acid derivatives as starting materials. The presence of electron-withdrawing groups, such as a bromo atom, significantly influences the physicochemical and antioxidant activities of these compounds (Gaspar et al., 2009). Chemoenzymatic synthesis provides a route to optically pure derivatives, starting from bromocinnamic acids through asymmetric amination and palladium-catalyzed arylation, yielding compounds with high yield and optical purity (Ahmed et al., 2015).
Molecular Structure Analysis
Investigations into the crystal structure of bromocinnamic acids reveal the significance of π⋅⋅⋅π interactions, weak hydrogen bonds, and halogen bonds in directing the formation of new structures. Doping experiments with methyl and chloro derivatives of cinnamic acid have charted the crystal structure landscape, showing the influence of these interactions on solid solution formation and crystal structure variability (Chakraborty et al., 2018).
Chemical Reactions and Properties
2-Bromocinnamic acid participates in various chemical reactions, including photodimerization and oxidative processes. Its reactivity under UV irradiation and in the presence of free radicals highlights its utility in synthesizing complex molecular structures, such as spiro compounds and benzofuran derivatives, utilizing its bromine atom for subsequent functionalization (Zhang & Pugh, 2003).
Scientific Research Applications
Probing Enzymatic Activity : 2-Bromopalmitate, similar in structure to 2-Bromocinnamic acid, serves as a general inhibitor of protein S-palmitoylation. This compound is useful for probing diverse membrane-associated enzymes without showing preference for CoA-dependent enzymes (Davda et al., 2013).
Exploration of Crystal Structure : The doping of 4-bromocinnamic acid with 4-methylcinnamic acid facilitates exploration of the crystal structure landscape, with most solid solutions exhibiting different crystal forms than their parent compounds (Chakraborty et al., 2018).
Antioxidant Activity Research : The study of hydroxycinnamic acids, which includes compounds structurally related to 2-Bromocinnamic acid, helps in understanding antioxidant activity. Presence of a bromo atom in an ortho position does not influence this activity but increases lipophilicity (Gaspar et al., 2009).
Photoreaction Dynamics : The study of photodimerization reaction in p-bromocinnamic acid (p-BCA) is significant. It's found to be homogeneous and mediated by the lattice phonon, with cyclobutane ring formation being a key aspect of the process (Ghosh et al., 1995).
Lipid Metabolism and Obesity Management : Hydroxycinnamic acid derivatives show potential in managing lipid metabolism and obesity by reducing inflammation, adipocyte differentiation, and lowering lipid profiles in experimental animals (Alam et al., 2016).
Safety And Hazards
2-Bromocinnamic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised when handling this compound .
properties
IUPAC Name |
(E)-3-(2-bromophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHDOOAFLCMRFX-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801035323 | |
Record name | 2-Bromo-trans-cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801035323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromocinnamic acid | |
CAS RN |
7499-56-1, 20595-39-5, 7345-79-1 | |
Record name | o-Bromocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7499-56-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-trans-cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801035323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-bromocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromocinnamic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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